2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride
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Overview
Description
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride has been studied for its potential anticonvulsant properties. Research has shown that certain derivatives of this compound exhibit significant anticonvulsant activity, suggesting their utility in treating seizures. For instance, compounds synthesized from 1-(2-naphthyl)-2-bromoethanone showed a marked delay in the onset of convulsion and prolonged survival time in an in vivo model, comparable to phenobarbital (Ghareb et al., 2017).
Anti-Bladder Cancer Effects
A study identified a human metabolite of naftopidil, closely related to 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride, as a novel anti-bladder cancer drug. This compound exhibited selective toxicities against normal and cancer cells, showing potential as an effective treatment for bladder cancer (Shimizu et al., 2019).
Anticancer Evaluation
Compounds derived from 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride have also been evaluated for their anticancer properties. Synthesized compounds, such as those involving naphthalene-1-ylmethyl or naphthalene-2-yloxymethyl benzimidazole derivatives, showed promising results in inhibiting the growth of cancer cells (Salahuddin et al., 2014).
Neurotrophic Activity
Research indicates that certain derivatives of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride, like B-355252, can enhance nerve growth factor's ability to stimulate neurite outgrowths, suggesting potential use in neurotrophic therapies (Williams et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a potential target for cancer and other human diseases .
Mode of Action
The compound interacts with its target, TRPM4, by inhibiting its function . This inhibition is aimed at improving cellular potency .
Result of Action
The compound has shown promising antiproliferative activity against prostate cancer cell lines . It also suppressed colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .
Properties
IUPAC Name |
2-naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15;/h1-7,17H,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATNOEJLHDNMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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